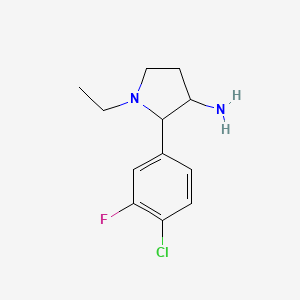

2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine

Description

2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a pyrrolidine-based compound featuring a 4-chloro-3-fluorophenyl substituent at the 2-position, an ethyl group at the 1-position, and a primary amine at the 3-position. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding via amine groups, which can enhance interactions with biological targets . Computational studies using density-functional theory (DFT) methods, such as those described by Becke (1993), could predict its thermochemical behavior, including bond energies and reactivity patterns . Structural characterization of such compounds often employs X-ray crystallography refined with programs like SHELXL, ensuring precise determination of stereochemistry and molecular packing .

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2/c1-2-16-6-5-11(15)12(16)8-3-4-9(13)10(14)7-8/h3-4,7,11-12H,2,5-6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJUMFRAYAWCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C12H16ClFN2

- Molecular Weight : 240.73 g/mol

- CAS Number : 64074682

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. The compound this compound has been evaluated for its effectiveness against various bacterial strains.

Minimum Inhibitory Concentration (MIC) Studies

Table 1 summarizes the MIC values of this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 32.0 |

| Klebsiella pneumoniae | 64.0 |

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The following table presents the MIC values against common fungal strains:

Table 2: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32.0 |

| Aspergillus niger | 64.0 |

| Fusarium oxysporum | 128.0 |

The results indicate that while the compound shows some antifungal potential, it is less effective compared to its antibacterial activity.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural characteristics. Substituents such as halogens on the aromatic ring play a crucial role in enhancing the bioactivity of these compounds. For instance, the presence of chlorine and fluorine atoms in this compound is believed to contribute positively to its antibacterial efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrrolidine derivatives in drug development:

- Study on Antimicrobial Properties : A study published in MDPI demonstrated that various pyrrolidine derivatives, including those with halogen substitutions, exhibited varying degrees of antimicrobial activity against both bacterial and fungal pathogens . The study concluded that modifications to the pyrrolidine structure could lead to enhanced bioactivity.

- Pyrrolidine Derivatives Against Mycobacterium tuberculosis : Another investigation focused on the design of new compounds targeting Mycobacterium tuberculosis, revealing that certain pyrrolidine derivatives showed promising results with MIC values as low as . This indicates a potential avenue for further exploration of this compound in tuberculosis treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Cores

- rac-(2R,3S)-2-(4-Chloro-3-fluorophenyl)-1-(propan-2-yl)pyrrolidin-3-amine

- Key Differences : The ethyl group at the 1-position is replaced with an isopropyl group.

- Implications : Increased steric bulk from the isopropyl group may reduce solubility (e.g., predicted logP increase from 2.1 to 2.8) and alter binding kinetics in biological systems. This substitution could also affect metabolic stability by shielding the amine group from oxidative enzymes .

Pyrazole-Based Analogues

4-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-amine

- Core Structure : Pyrazole (aromatic, planar) vs. pyrrolidine (saturated, flexible).

- Substituents : A methoxy group at the 2-position introduces hydrogen-bond acceptor capacity, while the chloro group enhances lipophilicity.

- Implications : The pyrazole core may improve π-π stacking interactions in protein binding pockets but reduce conformational flexibility compared to pyrrolidine. DFT calculations suggest a lower logP (1.5) due to the polar pyrazole ring .

- 4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine Substituents: A 3-fluorobenzyl group replaces the pyrrolidine-ethyl moiety.

Heterocyclic Hybrid Compounds

- 3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives

- Core Structure : Fused polycyclic systems combining pyrrolidine, thiazole, and pyrimidine.

- Implications : These complex heterocycles exhibit enhanced rigidity and electronic diversity, which may improve selectivity for enzymes like kinases. However, synthetic complexity and poor solubility (e.g., <0.1 mg/mL in aqueous buffers) limit their utility compared to simpler pyrrolidines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Trends

- Synthetic Accessibility : Pyrrolidine derivatives are typically synthesized via reductive amination or chiral resolution, while pyrazole analogues require cyclocondensation or Suzuki couplings .

- Structure-Activity Relationships (SAR) :

- Computational Insights : DFT methods (e.g., B3LYP) predict electronic properties critical for drug design, such as HOMO-LUMO gaps and dipole moments .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-(4-chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine generally follows a convergent approach involving:

- Preparation or procurement of halogenated aromatic intermediates (e.g., 4-chloro-3-fluoroaniline derivatives).

- Construction of the pyrrolidine ring via cyclization or ring-forming reactions.

- Introduction of the ethyl substituent on the nitrogen of pyrrolidine.

- Final amination at the 3-position of the pyrrolidine ring.

Preparation of Halogenated Aromatic Intermediates

The aromatic moiety, 4-chloro-3-fluorophenyl, is typically prepared or sourced through selective nucleophilic substitution and halogenation reactions:

- Starting from dichlorofluoronitrobenzenes, nucleophilic substitution with sodium methoxide can yield regioisomeric methoxy-nitrobenzenes, which upon reduction and further functionalization provide the desired 4-chloro-3-fluoroaniline intermediates with high regioselectivity and yields (up to 98%).

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| A | Nucleophilic substitution | Sodium methoxide, dichloro-fluoronitrobenzene | Mixture of regioisomers |

| B | Reduction | Reducing agent (e.g., catalytic hydrogenation) | Conversion of nitro to amine |

| C | Purification | Solvent extraction, recrystallization | High purity 4-chloro-3-fluoroaniline |

Construction of the Pyrrolidine Ring

The pyrrolidine ring bearing the ethyl substituent at nitrogen and an amine at the 3-position can be synthesized through cyclization reactions involving haloalkylamines or via reductive amination protocols:

- A common approach involves reacting halogenated aniline derivatives with bis(2-chloroethyl)amine hydrochloride under elevated temperatures to form phenylpyrrolidine intermediates with good yields and operational simplicity.

- The nitrogen ethylation is typically introduced either before or after ring closure by alkylation using ethyl halides in the presence of bases such as potassium carbonate in polar aprotic solvents (e.g., DMF).

| Step | Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclization | Bis(2-chloroethyl)amine hydrochloride, heat | Formation of pyrrolidine ring |

| 2 | N-Ethylation | Ethyl halide, K2CO3, DMF | Introduction of ethyl group on nitrogen |

| 3 | Amination at C-3 | Reductive amination or nucleophilic substitution | Installation of amine group at pyrrolidine C-3 |

Specific Reaction Conditions and Yields

- The nucleophilic substitution step to prepare the aromatic intermediate is reported to proceed with regioselectivity, yielding single isomers in yields up to 98% without requiring purification.

- Cyclization reactions to form the pyrrolidine ring using bis(2-chloroethyl)amine hydrochloride have been documented to proceed with high yield and reproducibility under high-temperature conditions in solvents like diethylene glycol monomethyl ether.

- Alkylation steps for nitrogen ethylation are typically performed in DMF with potassium carbonate as base, providing selective N-alkylation without significant side reactions.

Analytical Data Supporting Synthesis

Supporting information from related pyrrolidine derivatives indicates:

| Compound | Yield (%) | Physical State | Melting Point (°C) | Characterization Techniques |

|---|---|---|---|---|

| N-(4-bromophenyl)-2-(4-chlorophenyl)pyrrolidine-1-carboxamide | 92 | White solid | 175-177 | 1H NMR, 13C NMR, HRMS |

| Related halogenated pyrrolidines | 89-95 | White solids | 173-190 | 1H NMR, 13C NMR, 19F NMR, HRMS |

These data confirm the successful synthesis and purity of halogenated pyrrolidine derivatives, which are structurally analogous to the target compound.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Expected Yield | Key Notes |

|---|---|---|---|---|

| 1 | Synthesis of 4-chloro-3-fluoroaniline | Nucleophilic substitution, reduction | ~98% | High regioselectivity, no purification needed |

| 2 | Cyclization to form pyrrolidine ring | Bis(2-chloroethyl)amine hydrochloride, heat | High | Efficient ring closure |

| 3 | N-Ethylation of pyrrolidine nitrogen | Ethyl halide, K2CO3, DMF | High | Selective alkylation |

| 4 | Amination at 3-position of pyrrolidine | Reductive amination or nucleophilic substitution | Moderate to high | Installation of amine group |

Research Findings and Considerations

- The regioselective introduction of halogens on the aromatic ring is critical for the biological activity and chemical behavior of the final compound. The use of sodium methoxide-mediated nucleophilic substitution ensures high regioselectivity and yield.

- The pyrrolidine ring formation via bis(2-chloroethyl)amine hydrochloride is a well-established method offering operational simplicity and scalability.

- Alkylation conditions must be optimized to avoid over-alkylation or side reactions; potassium carbonate in DMF is an effective system for selective N-ethylation.

- Analytical characterization (NMR, HRMS) confirms the structural integrity and purity of intermediates and final products, supporting reproducibility and reliability of the synthetic route.

Q & A

Q. Optimization Tips :

- Temperature Control : Lower temperatures (0–5°C) during halogenation reduce side products .

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) improve coupling efficiency in amination .

- Purification : Use preparative HPLC with C18 columns and a water/acetonitrile gradient (0.1% TFA) to isolate high-purity product .

Basic: How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z 257.1 (C₁₂H₁₅ClFN₂⁺) .

- HPLC : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with UV detection at 254 nm; retention time ~8.2 min (90:10 acetonitrile/water) .

Basic: What initial biological screening assays are appropriate to evaluate its potential therapeutic applications?

Methodological Answer:

- Kinase Inhibition Assays : Test against ERK1/2 (a target in cancer therapeutics) using ADP-Glo™ kinase assays. IC₅₀ values <100 nM indicate strong inhibition potential .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT-116 or A549). Compare EC₅₀ values to reference compounds like GDC-0994 .

- Solubility & Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., human CYP3A4) .

Advanced: What crystallographic techniques are suitable for determining its three-dimensional structure, and how can data refinement address potential disorder in the pyrrolidine ring?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve reflections to 0.84 Å for high precision .

- Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement. Address pyrrolidine ring disorder by:

- Validation : Check using checkCIF/PLATON; ADPs >0.05 Ų may indicate unresolved disorder .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the impact of halogen substitution on biological efficacy?

Methodological Answer:

Analog Synthesis : Replace Cl/F with Br, I, or CF₃ (e.g., 4-(3-Bromo-4-fluorophenyl) analog ).

Assay Comparison :

- Binding Affinity : Surface plasmon resonance (SPR) to measure KD values against ERK1/2 .

- Cellular Potency : Compare IC₅₀ in proliferation assays (e.g., BrdU incorporation).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate halogen size with hydrophobic pocket fit .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.